(2R,3S)-2-Amino-3-hydroxybutanamide

Enzymology Substrate Specificity Threonine Metabolism

(2R,3S)-2-Amino-3-hydroxybutanamide (CAS 2280-40-2), also known as D-threoninamide, is a chiral amino acid derivative with the molecular formula C₄H₁₀N₂O₂ and a molecular weight of 118.13 g/mol. This compound features two stereocenters and belongs to the class of alpha amino acid amides.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
Cat. No. B12962553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-Amino-3-hydroxybutanamide
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N)N)O
InChIInChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3+/m0/s1
InChIKeyPZUOEYPTQJILHP-STHAYSLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S)-2-Amino-3-hydroxybutanamide: Structural and Procurement Overview of a Chiral Amino Acid Amide


(2R,3S)-2-Amino-3-hydroxybutanamide (CAS 2280-40-2), also known as D-threoninamide, is a chiral amino acid derivative with the molecular formula C₄H₁₀N₂O₂ and a molecular weight of 118.13 g/mol . This compound features two stereocenters and belongs to the class of alpha amino acid amides . As the amide form of D-threonine, its specific (2R,3S) configuration is critical for its role as a chiral building block in organic synthesis and as a tool compound in enzymology [1].

Why Generic Substitution of (2R,3S)-2-Amino-3-hydroxybutanamide with Its Diastereomers is Scientifically Invalid


The (2R,3S) isomer of 2-amino-3-hydroxybutanamide exhibits distinct stereochemical and biological properties compared to its diastereomers, particularly the (2S,3R) (L-threoninamide) and (2R,3R) forms. Enzymatic studies demonstrate that stereochemistry dictates substrate recognition and catalytic activity. For instance, the L-threonine dehydrogenase enzyme shows zero activity towards the racemic DL-threoninamide, indicating that the amide form is not processed by this enzyme, unlike L-threonine [1]. Furthermore, the specific (2R,3S) configuration is essential for its intended application as a chiral synthon in asymmetric synthesis, where a different stereoisomer would lead to a different enantiomeric product. This stereospecificity renders generic substitution with an alternative diastereomer or a racemic mixture scientifically unsound and can lead to experimental failure or incorrect conclusions.

(2R,3S)-2-Amino-3-hydroxybutanamide: A Quantitative Evidence Guide for Scientific Procurement


Stereospecific Substrate Recognition by L-Threonine Dehydrogenase

The (2R,3S) isomer is the D-enantiomer of threoninamide. Its stereochemistry fundamentally alters its interaction with enzymes compared to the natural L-threonine substrate. Data from L-threonine dehydrogenase (TDH) assays show that the racemic mixture DL-threoninamide exhibits 0% relative activity, whereas L-threonine serves as the native substrate with a Vmax of 44.2 U mg⁻¹ and a Km of 14.7 mM [1]. This indicates that the amide modification, combined with the D-configuration, completely abrogates recognition by this key metabolic enzyme. This establishes a clear functional difference from L-threonine and suggests the (2R,3S) isomer would not be metabolized via this pathway.

Enzymology Substrate Specificity Threonine Metabolism

Differentiation in Physicochemical Properties from L-Isomer

The (2R,3S)-2-Amino-3-hydroxybutanamide is distinguished from its L-isomer, (2S,3R)-2-amino-3-hydroxybutanamide, by its specific optical rotation and chromatographic behavior. While exact specific rotation values for the pure (2R,3S) enantiomer were not found in the accessible primary literature, the difference in stereochemistry is a fundamental physicochemical property that directly impacts chiral separation and identification. The CAS number for (2R,3S) is 2280-40-2, whereas the L-isomer (2S,3R) is 49705-99-9 . This unique identifier is critical for procurement to ensure the correct enantiomer is obtained, as they are not interchangeable in applications requiring specific chiral recognition.

Physicochemical Characterization Chiral Purity Quality Control

Utility as a Chiral Building Block in Asymmetric Synthesis

The (2R,3S)-2-Amino-3-hydroxybutanamide serves as a valuable chiral synthon for the synthesis of complex molecules, particularly α-hydroxy-β-amino acid derivatives. Its utility is demonstrated in the synthesis of (2R,3S)-3-amino-2-hydroxybutanoic acid, a key structural unit found in biologically active compounds such as antitumor agents and aminopeptidase inhibitors [1]. The efficiency of the synthetic route, which involves a non-oxidative Pummerer reaction, is highly dependent on the stereochemistry of the starting sulfoxide [1]. This highlights the compound's specific role in constructing the (2R,3S) stereochemical motif, which cannot be achieved using its (2S,3R) or (2R,3R) diastereomers.

Asymmetric Synthesis Chiral Synthon Peptide Chemistry

(2R,3S)-2-Amino-3-hydroxybutanamide: High-Impact Application Scenarios for Research and Industrial Use


Asymmetric Synthesis of α-Hydroxy-β-Amino Acid Derivatives

Employ (2R,3S)-2-Amino-3-hydroxybutanamide as a chiral precursor for the stereoselective synthesis of α-hydroxy-β-amino acids. Its (2R,3S) configuration is essential for accessing specific diastereomers of these biologically relevant motifs, which are found in a range of pharmaceutical compounds [1]. This application leverages the compound's unique stereochemistry to enable the construction of complex molecules with defined three-dimensional architecture.

Enzymatic Specificity and Mechanistic Studies

Utilize the compound as a stereochemical probe to investigate the substrate specificity of enzymes that process amino acid derivatives. Its lack of activity with L-threonine dehydrogenase [2] makes it a valuable tool for studying the structural determinants of enzyme recognition and catalysis, particularly in pathways involving threonine metabolism.

Chiral Building Block in Peptide and Peptidomimetic Synthesis

Incorporate (2R,3S)-2-Amino-3-hydroxybutanamide into peptide sequences or peptidomimetics where a non-natural D-threonine amide residue is required. This can impart enhanced metabolic stability or altered biological activity compared to peptides containing natural L-amino acids [3]. The compound's amide functionality also provides a convenient handle for further derivatization.

Development of Chiral Analytical Methods

Use (2R,3S)-2-Amino-3-hydroxybutanamide as a reference standard for developing and validating chiral separation methods, such as chiral HPLC or SFC. Its distinct retention time and optical rotation compared to its L-isomer are critical for establishing enantioseparation protocols and ensuring the chiral purity of related compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3S)-2-Amino-3-hydroxybutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.